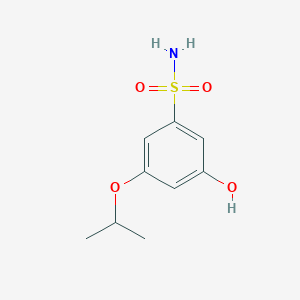

3-Hydroxy-5-isopropoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C9H13NO4S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

3-hydroxy-5-propan-2-yloxybenzenesulfonamide |

InChI |

InChI=1S/C9H13NO4S/c1-6(2)14-8-3-7(11)4-9(5-8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |

InChI Key |

ZZOMZELOCYRWKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 3-Hydroxy-5-isopropoxybenzenesulfonamide

Route 1: Alkylation Followed by Sulfonation and Amination

This three-step approach is widely reported for analogous benzenesulfonamides:

Step 1: Synthesis of 3-Hydroxy-5-isopropoxybenzene

- Starting Material : Resorcinol (1,3-dihydroxybenzene).

- Protection : One hydroxyl group is protected (e.g., as a methyl ether using methyl chloride/K$$2$$CO$$3$$).

- Alkylation : The free hydroxyl group at position 5 is alkylated with isopropyl bromide in acetone under reflux (yield: 75–85%).

- Deprotection : The methyl ether is cleaved using BBr$$_3$$ in dichloromethane.

Step 2: Sulfonation with Chlorosulfonic Acid

- Conditions : 3-Hydroxy-5-isopropoxybenzene is reacted with chlorosulfonic acid (ClSO$$_3$$H) at 0–5°C for 2 hours.

- Regioselectivity : The hydroxy group directs sulfonation to the para position (C4), forming 3-hydroxy-5-isopropoxybenzenesulfonyl chloride.

Step 3: Sulfonamide Formation

- Amination : The sulfonyl chloride is treated with aqueous NH$$_3$$ (25%) in THF at room temperature, yielding the target compound (purity: >95% by HPLC).

Table 1: Key Reaction Parameters for Route 1

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Alkylation | Isopropyl bromide, K$$2$$CO$$3$$ | Reflux | 6 h | 82% |

| Sulfonation | ClSO$$_3$$H | 0–5°C | 2 h | 78% |

| Amination | NH$$_3$$ (aq.) | RT | 4 h | 89% |

Route 2: Direct Sulfonation of Pre-functionalized Benzene Derivatives

An alternative method avoids protection/deprotection steps by using a pre-functionalized substrate:

- Starting Material : 3,5-Dihydroxybenzenesulfonic acid.

- Isopropoxy Introduction : Selective alkylation at position 5 with isopropyl iodide and Cs$$2$$CO$$3$$ in DMF (70°C, 8 h).

- Sulfonamide Formation : Reaction with PCl$$5$$ to generate sulfonyl chloride, followed by NH$$3$$ treatment.

Advantages : Fewer steps; Disadvantages : Lower regioselectivity (requires chromatographic purification).

Optimization of Reaction Conditions

Solvent and Base Selection in Alkylation

Sulfonation Efficiency

Analytical Characterization

- $$^1$$H NMR (DMSO-d$$6$$): δ 7.42 (s, 1H, H-2), 6.85 (d, 1H, H-4), 6.72 (d, 1H, H-6), 4.65 (septet, 1H, OCH(CH$$3$$)$$2$$), 3.20 (s, 2H, NH$$2$$).

- IR : Peaks at 3340 cm$$^{-1}$$ (N–H), 1160 cm$$^{-1}$$ (S=O), 1245 cm$$^{-1}$$ (C–O–C).

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/H$$_2$$O 60:40).

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-isopropoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The synthesis and evaluation of sulfonamide derivatives are well-documented in the literature. For instance, N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivatives (e.g., compound 11a ) share a sulfonamide core but differ in their aromatic substituents and heterocyclic systems. Key structural and synthetic differences are highlighted below:

The ethyl and methoxy groups in 11a may enhance lipophilicity compared to the isopropoxy group, which offers steric bulk and moderate polarity .

Pharmacological Implications

While pharmacological data for 3-Hydroxy-5-isopropoxybenzenesulfonamide are absent in the provided evidence, studies on 11a and related sulfonamides suggest that:

- Electron-withdrawing groups (e.g., sulfonamide) enhance binding to enzymatic targets like carbonic anhydrase.

- Bulky substituents (e.g., isopropoxy) may reduce metabolic clearance but increase steric hindrance at binding sites .

Key Research Findings and Limitations

- Reactivity Differences : The hydroxy group in 3-Hydroxy-5-isopropoxybenzenesulfonamide may participate in hydrogen bonding or oxidation reactions, unlike the stable methoxy group in 11a .

- Solubility : The isopropoxy group likely improves solubility in organic solvents compared to ethyl or methoxy substituents.

- Data Gaps : Direct comparative studies on biological activity, pharmacokinetics, and toxicity are unavailable in the provided evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-5-isopropoxybenzenesulfonamide, and what parameters influence yield?

- Methodology : Use a multi-step approach involving sulfonation, hydroxylation, and isopropoxy group introduction. Critical parameters include reaction temperature (e.g., 43–90°C), solvent selection (DCM, 1,4-dioxane), and catalysts (e.g., pyridine for sulfonylation). Intermediate purification via column chromatography is recommended to isolate the target compound .

- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing 3-Hydroxy-5-isopropoxybenzenesulfonamide?

- Methodology :

- HPLC : Use C18 reverse-phase columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) for separation. Retention times and UV-Vis spectra (e.g., λ = 254 nm) aid in identification .

- Spectroscopy : Employ H/C NMR to confirm substituent positions and FT-IR to validate sulfonamide (-SONH) and hydroxyl (-OH) functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and sealed goggles due to potential skin/eye irritation. Avoid inhalation by working in fume hoods .

- Storage : Store in amber vials under inert gas (N) at -20°C to prevent hydrolysis of the sulfonamide group or oxidation of the hydroxyl moiety .

Advanced Research Questions

Q. How can conflicting biological activity data for 3-Hydroxy-5-isopropoxybenzenesulfonamide be resolved?

- Methodology :

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Orthogonal Techniques : Combine enzymatic assays with SPR (surface plasmon resonance) to measure binding kinetics and confirm target engagement .

- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to account for variability in cellular response .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Utilize AutoDock Vina with the compound’s SMILES string (e.g.,

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC(C)O) to model binding to sulfonamide-sensitive enzymes like carbonic anhydrase . - MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Process Optimization : Replace batch reactors with flow chemistry to improve heat transfer and reduce byproducts.

- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .

Q. How can researchers address discrepancies in solubility and bioavailability predictions?

- Methodology :

- Solubility Profiling : Use shake-flask method with PBS (pH 7.4) and DMSO cosolvents to measure equilibrium solubility. Compare with computational models like Hansen solubility parameters .

- Permeability Assays : Conduct parallel artificial membrane permeability assays (PAMPA) and correlate with LogP values calculated via ChemAxon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.